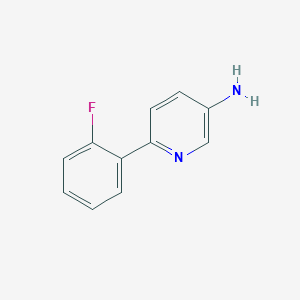

6-(2-Fluorophenyl)pyridin-3-amine

Descripción general

Descripción

6-(2-Fluorophenyl)pyridin-3-amine is an organic compound that belongs to the class of fluorinated aromatic amines It features a pyridine ring substituted with a fluorophenyl group at the 6-position and an amine group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method includes the Suzuki-Miyaura cross-coupling reaction, where 3-bromo-2-nitropyridine reacts with 2-fluorophenylboronic acid in the presence of a palladium catalyst and a base . The resulting intermediate is then reduced to form the desired amine compound.

Industrial Production Methods

Industrial production of 6-(2-Fluorophenyl)pyridin-3-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

6-(2-Fluorophenyl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group in intermediates can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.

Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridines and fluorinated aromatic amines, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1. Synthetic Intermediate for Tyrosine Kinase Inhibitors

One of the primary applications of 6-(2-Fluorophenyl)pyridin-3-amine is as a synthetic intermediate in the production of tyrosine kinase inhibitors, notably crizotinib (PF-02341066). Crizotinib is a potent dual inhibitor of mesenchymal-epithelial transition factor (c-MET) and anaplastic lymphoma kinase (ALK), which are critical targets in cancer therapy. The compound facilitates the synthesis of these inhibitors through various chemical reactions, including catalytic hydrogenation and other synthetic methodologies .

1.2. Role in Drug Design

The compound has been utilized in structure-based drug design, where its structural properties are leveraged to optimize interactions with specific biological targets. The incorporation of the fluorophenyl group enhances the lipophilicity and metabolic stability of the resultant compounds, which is crucial for improving pharmacokinetic properties .

2.1. Anticancer Properties

Research indicates that derivatives of this compound exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth and metastasis. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit proliferation by targeting specific kinases .

2.2. Inhibition of Cyclin-dependent Kinase 2 (CDK2)

The compound has also been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a vital role in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and has implications for cancer treatment strategies aimed at controlling tumor growth .

Case Studies

3.1. Synthesis and Activity Evaluation

A study published in Organic Process Research & Development detailed the efficient synthesis of crizotinib intermediates using this compound. The research highlighted the importance of optimizing reaction conditions to enhance yield and purity, demonstrating the compound's role as a critical building block in developing effective cancer therapies .

3.2. Structure-Activity Relationship (SAR) Studies

In SAR studies, modifications to the pyridine structure have been explored to improve binding affinity and selectivity towards ALK and c-MET targets. These studies provide insights into how structural variations influence biological activity, guiding future drug development efforts .

Mecanismo De Acción

The mechanism of action of 6-(2-Fluorophenyl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and the molecular structure of the target .

Comparación Con Compuestos Similares

Similar Compounds

2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Known for its selective inhibition of cyclooxygenase-2 (COX-2) enzyme.

Quinoline Derivatives: These compounds share a similar aromatic structure and are used in various medicinal applications.

Uniqueness

6-(2-Fluorophenyl)pyridin-3-amine is unique due to the presence of both a fluorophenyl group and an amine group on the pyridine ring, which imparts specific electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex organic molecules and potential therapeutic agents.

Actividad Biológica

6-(2-Fluorophenyl)pyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitrypanosomal properties, cytotoxicity, and structure-activity relationships (SAR) based on recent research findings.

Antitrypanosomal Activity

Recent studies have highlighted the antitrypanosomal activity of compounds related to this compound. In particular, derivatives of pyridinyl and phenyl compounds have shown promise against Trypanosoma brucei, the causative agent of African sleeping sickness.

Key Findings

- Compound Efficacy : A derivative, 4-(2-methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine, demonstrated an impressive IC50 value of 0.38 μM against T. brucei with a selectivity index significantly higher than 60, indicating low toxicity to mammalian cells (L6 cells) at concentrations above 23 μM .

- Comparative Analysis : Other analogs showed varying degrees of activity, with IC50 values ranging from 4.8 μM to over 100 μM, suggesting that modifications to the phenyl and pyridine rings can significantly influence potency .

| Compound | IC50 (μM) | Cytotoxicity (CC50 in L6 cells) |

|---|---|---|

| 4-(2-methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine | 0.38 | 23 |

| Compound with 3-fluorophenyl | 12.4 | >100 |

| Compound with 4-methoxyphenyl | 6.8 | >100 |

Structure-Activity Relationships (SAR)

The SAR studies indicate that:

- The presence of a pyridyl A-ring and a methoxyphenyl B-ring enhances antitrypanosomal activity.

- Substitutions at the 2-position of the pyridine or the 4-position of the phenyl ring can lead to significant changes in biological activity.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the therapeutic potential of any compound. The cytotoxic effects of this compound and its derivatives were evaluated using L6 rat skeletal myoblast cells.

Results

The derivatives generally exhibited low cytotoxicity, with CC50 values exceeding 100 μM for many compounds. This suggests a favorable therapeutic window for further development .

Case Studies

- In Vitro Antiparasitic Activity : A study evaluating various pyridine derivatives showed that modifications in substituent groups could significantly enhance or reduce antiparasitic efficacy while maintaining low toxicity levels .

- Molecular Docking Studies : Computational studies indicated that the binding affinity of these compounds to potential targets in T. brucei was influenced by their structural characteristics, supporting experimental findings .

Propiedades

IUPAC Name |

6-(2-fluorophenyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c12-10-4-2-1-3-9(10)11-6-5-8(13)7-14-11/h1-7H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCTWWKRVPOZFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.